molecular formula C10H22O6P2 B14655537 Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate CAS No. 51906-65-1

Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate

Katalognummer: B14655537
CAS-Nummer: 51906-65-1
Molekulargewicht: 300.23 g/mol
InChI-Schlüssel: CGPIPJRDDOCHEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two diethoxyphosphoryl groups attached to an ethenyl backbone. It is known for its reactivity and versatility in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under basic conditions. The reaction proceeds via a Michaelis-Arbuzov rearrangement, where the diethyl phosphite reacts with the vinyl halide to form the desired product. The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic attack .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate exerts its effects involves the interaction of its phosphoryl groups with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are often complex and depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique ethenyl backbone, which imparts distinct reactivity and versatility. This structural feature allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in synthetic chemistry .

Eigenschaften

CAS-Nummer

51906-65-1

Molekularformel

C10H22O6P2

Molekulargewicht

300.23 g/mol

IUPAC-Name

1-diethoxyphosphorylethenyl diethyl phosphite

InChI

InChI=1S/C10H22O6P2/c1-6-12-17(13-7-2)16-10(5)18(11,14-8-3)15-9-4/h5-9H2,1-4H3

InChI-Schlüssel

CGPIPJRDDOCHEJ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(OCC)OC(=C)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.